

Eucarvone: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Eucarvone**

Cat. No.: **B1221054**

[Get Quote](#)

Introduction

Eucarvone (2,6,6-trimethylcyclohepta-2,4-dien-1-one) is a monoterpenoid ketone that has garnered interest in the scientific community due to its unique chemical structure and diverse biological activities. This technical guide provides an in-depth overview of the discovery and history of **eucarvone**, its synthesis from the readily available natural product carvone, its physicochemical and spectroscopic properties, and its potential applications in drug development and other industries. The information presented herein is intended for researchers, scientists, and professionals in the fields of organic chemistry, pharmacology, and drug development.

Discovery and History

The history of **eucarvone** is intrinsically linked to the study of terpenes and their rearrangements. The initial transformation of carvone, a major constituent of spearmint and caraway essential oils, into a new isomeric ketone was a significant finding in the late 19th and early 20th centuries. This rearrangement reaction, which involves the expansion of the six-membered ring of carvone to the seven-membered ring of **eucarvone**, was a subject of fascination for early organic chemists.

A key historical method for the preparation of **eucarvone** involves the treatment of carvone hydrobromide with a weak base. This reaction proceeds through a Favorskii-type

rearrangement mechanism, leading to the formation of the cycloheptadienone ring system characteristic of **eucarvone**. This transformation was crucial in elucidating the structural relationship between these two isomeric monoterpenes and contributed to the broader understanding of molecular rearrangements in organic chemistry.

Synthesis of Eucarvone from Carvone

The primary synthetic route to **eucarvone** utilizes carvone as the starting material. The conversion can be achieved through various methods, with the rearrangement of carvone hydrobromide being a classical approach.

Experimental Protocol: Synthesis of Eucarvone from Carvone Hydrobromide

This protocol outlines a general procedure for the synthesis of **eucarvone** from carvone via the hydrobromide intermediate.

Materials:

- (R)-(-)-Carvone
- Hydrobromic acid (48% aqueous solution)
- Diethyl ether
- Sodium bicarbonate solution (saturated)
- Anhydrous sodium sulfate
- Quinoline
- Round-bottom flask
- Separatory funnel
- Distillation apparatus
- Magnetic stirrer and stir bar

- Ice bath

Procedure:

- Formation of Carvone Hydrobromide: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-(-)-carvone in diethyl ether. Cool the solution in an ice bath. Slowly add a stoichiometric amount of 48% aqueous hydrobromic acid with vigorous stirring. A white precipitate of carvone hydrobromide should form. Continue stirring for an additional 30 minutes in the ice bath.
- Isolation of Carvone Hydrobromide: Isolate the carvone hydrobromide precipitate by vacuum filtration and wash it with cold diethyl ether.
- Rearrangement to **Eucarvone**: In a clean, dry round-bottom flask, suspend the carvone hydrobromide in a suitable high-boiling solvent such as quinoline. Heat the mixture with stirring. The carvone hydrobromide will dissolve, and the rearrangement to **eucarvone** will occur. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash it sequentially with dilute hydrochloric acid (to remove quinoline), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Distillation: Purify the crude **eucarvone** by vacuum distillation to obtain a colorless to pale yellow oil.

Caption: Experimental workflow for the synthesis of **Eucarvone** from Carvone.

Physicochemical and Spectroscopic Properties

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **eucarvone**.

Property	Value
Molecular Formula	C ₁₀ H ₁₄ O
Molecular Weight	150.22 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	210-212 °C at 760 mmHg
Density	0.949 g/cm ³ at 20 °C
Solubility	Insoluble in water, soluble in organic solvents
CAS Number	503-93-5

Spectroscopic Data

The structural elucidation of **eucarvone** is confirmed through various spectroscopic techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **eucarvone** provide detailed information about its carbon-hydrogen framework.

¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	Multiplicity	Integration	Assignment
6.65	d, J=6.0 Hz	1H	H-3
6.05	d, J=11.6 Hz	1H	H-5
5.85	dd, J=11.6, 6.0 Hz	1H	H-4
2.30	s	2H	H-7
1.85	s	3H	CH ₃ at C-2
1.05	s	6H	(CH ₃) ₂ at C-6

^{13}C NMR (CDCl_3 , 100 MHz) δ (ppm)	Assignment
204.5	C=O (C-1)
155.0	C-2
140.1	C-3
128.8	C-5
125.4	C-4
46.0	C-7
38.5	C-6
27.5	$(\text{CH}_3)_2$ at C-6
16.0	CH_3 at C-2

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **eucarvone** displays characteristic absorption bands corresponding to its functional groups.

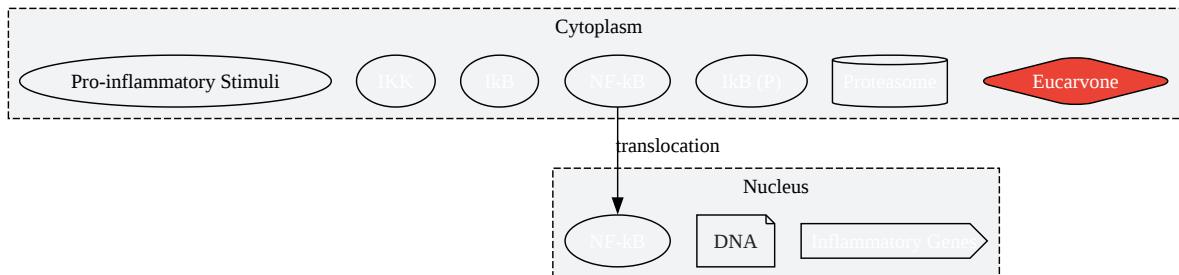
Wavenumber (cm^{-1})	Intensity	Assignment
2960-2850	Strong	C-H stretching (alkane)
1650	Strong	C=O stretching (conjugated ketone)
1600, 1580	Medium	C=C stretching (conjugated diene)

4.2.3. Mass Spectrometry (MS)

The mass spectrum of **eucarvone** shows a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity	Assignment
150	High	$[M]^+$
135	Moderate	$[M - CH_3]^+$
107	High	$[M - C_3H_7]^+$
91	Moderate	$[C_7H_7]^+$ (tropylium ion)
79	Moderate	

Biological Activities and Signaling Pathways

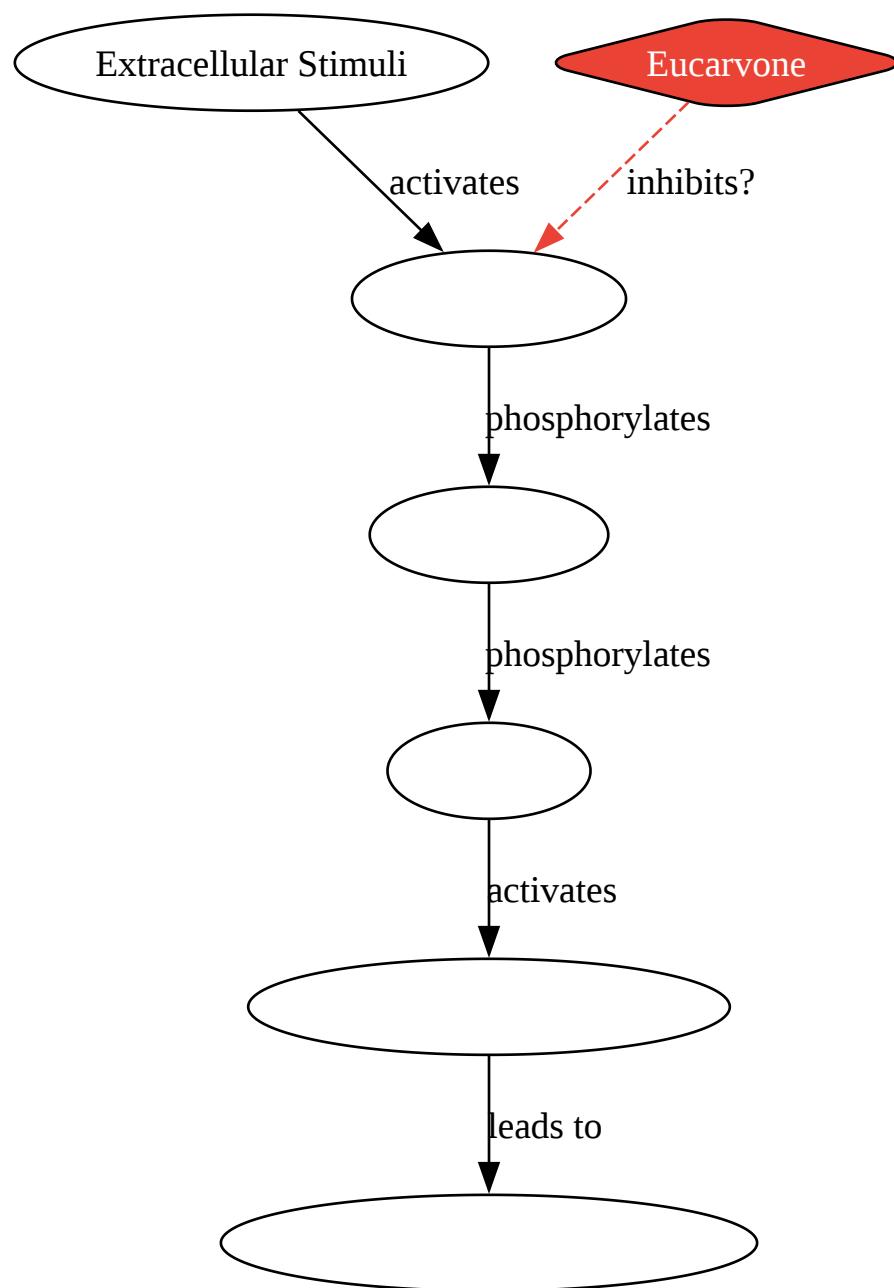

Eucarvone has been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and insecticidal properties. The mechanisms underlying these activities are areas of active research.

Anti-inflammatory Activity

While the direct anti-inflammatory mechanisms of **eucarvone** are not extensively studied, related monoterpenes like carvone have been shown to modulate key inflammatory signaling pathways. It is plausible that **eucarvone** exerts its anti-inflammatory effects through similar mechanisms.

5.1.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that **eucarvone** may inhibit this pathway, thereby reducing the production of inflammatory mediators.

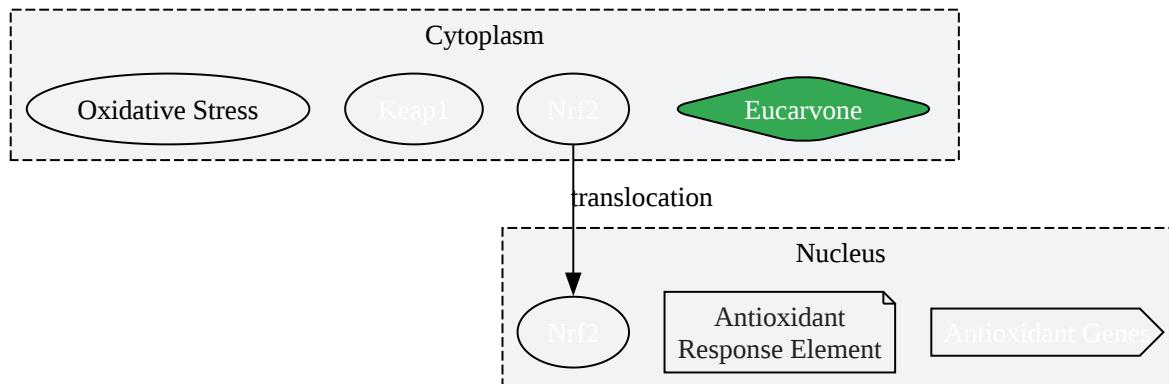


[Click to download full resolution via product page](#)

Caption: Postulated inhibition of the NF-κB signaling pathway by **Eucarvone**.

5.1.2. MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to a variety of external stimuli, including stress and inflammation. The three major MAPK cascades are the ERK, JNK, and p38 pathways. Activation of these pathways can lead to the production of inflammatory cytokines. **Eucarvone** may potentially modulate MAPK signaling to reduce inflammation.

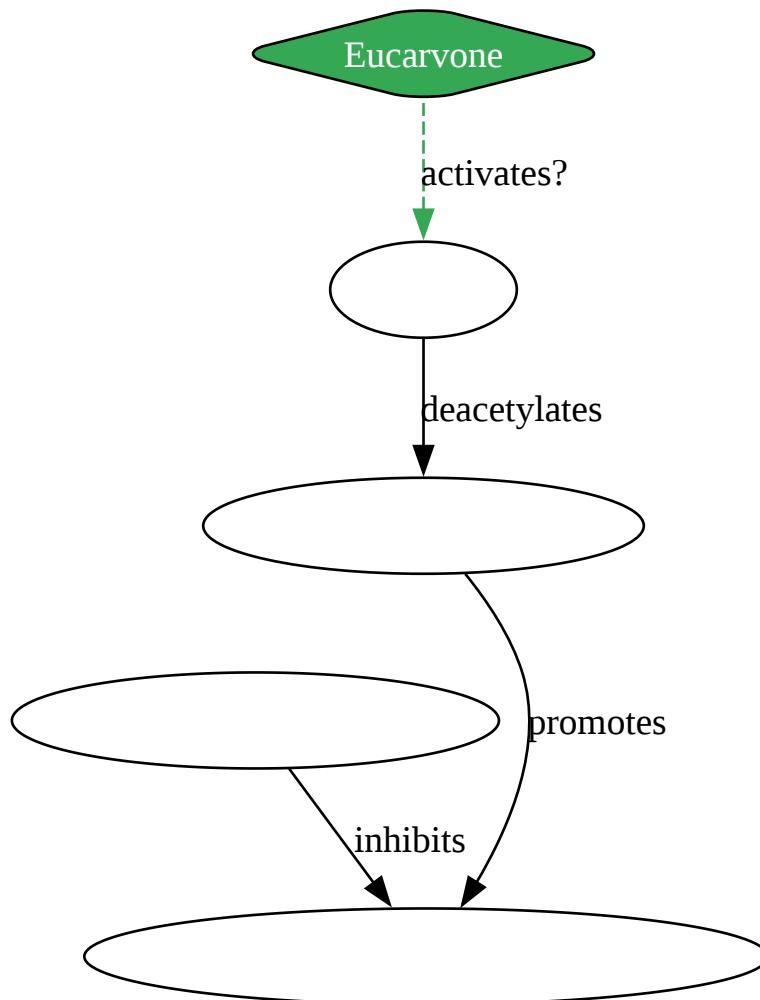

[Click to download full resolution via product page](#)

Caption: Potential modulation of the MAPK signaling pathway by **Eucarvone**.

5.1.3. Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of

oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Activation of the Nrf2 pathway can have anti-inflammatory effects. It is possible that **eucarvone** could activate this protective pathway.



[Click to download full resolution via product page](#)

Caption: Hypothetical activation of the Nrf2 antioxidant pathway by **Eucarvone**.

5.1.4. SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is an NAD⁺-dependent deacetylase that plays a critical role in cellular metabolism, stress resistance, and inflammation. SIRT1 can deacetylate and thereby inhibit the activity of pro-inflammatory transcription factors such as NF-κB. Activation of SIRT1 is considered a promising strategy for combating inflammatory diseases. **Eucarvone** could potentially activate SIRT1, leading to its anti-inflammatory effects.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Eucarvone**'s anti-inflammatory action via SIRT1 activation.

Antimicrobial Activity

Eucarvone has demonstrated activity against a variety of bacteria and fungi. The proposed mechanism of action for many terpenoids, including **eucarvone**, involves the disruption of the microbial cell membrane. The lipophilic nature of **eucarvone** allows it to partition into the lipid bilayer of the cell membrane, leading to an increase in membrane fluidity and permeability. This disruption of the membrane integrity can cause leakage of essential intracellular components and ultimately lead to cell death.

Conclusion

Eucarvone, a fascinating monoterpene derived from carvone, holds significant potential for various applications, particularly in the pharmaceutical and agricultural sectors. Its unique seven-membered ring structure and diverse biological activities make it a compelling target for further research. This technical guide has provided a comprehensive overview of the discovery, synthesis, and known properties of **eucarvone**. While the general biological activities of **eucarvone** are recognized, further in-depth studies are required to fully elucidate the specific molecular mechanisms and signaling pathways involved. Such research will be crucial for the development of novel therapeutic agents and other valuable products based on the **eucarvone** scaffold.

- To cite this document: BenchChem. [Eucarvone: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1221054#discovery-and-history-of-eucarvone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com